molecular formula C21H34N4O3 B2454197 tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2320925-05-9

tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate

Cat. No.: B2454197
CAS No.: 2320925-05-9
M. Wt: 390.528
InChI Key: ZEPGNFMOIPCYOE-UHFFFAOYSA-N
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Description

tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including:

    Formation of the Pyrazole Ring: The starting material is reacted with appropriate reagents to introduce the pyrazole ring.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the final product.

The total yield of the synthesis process can vary, but one reported method achieved a yield of approximately 49.9% .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyrazole derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3/c1-21(2,3)28-20(27)24-10-7-16(8-11-24)12-19(26)25-9-5-6-17(15-25)18-13-22-23(4)14-18/h13-14,16-17H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPGNFMOIPCYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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